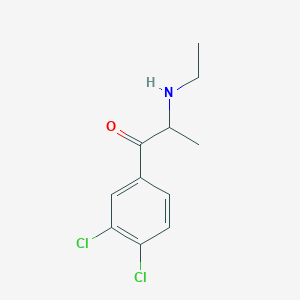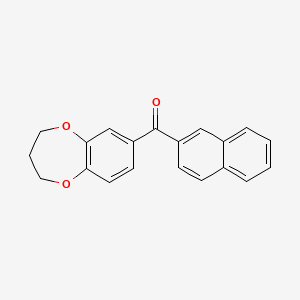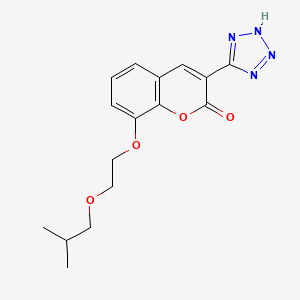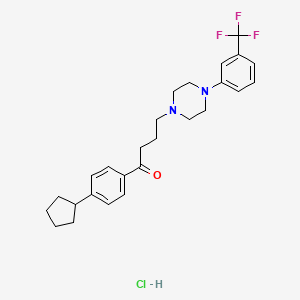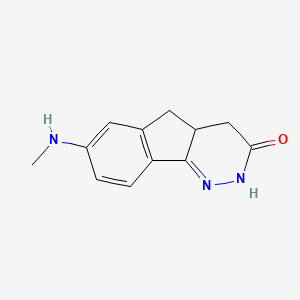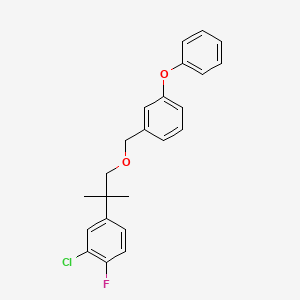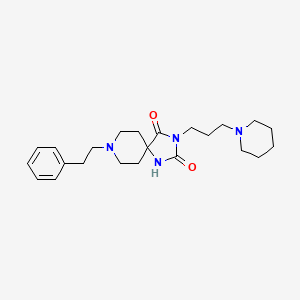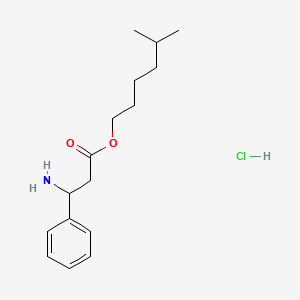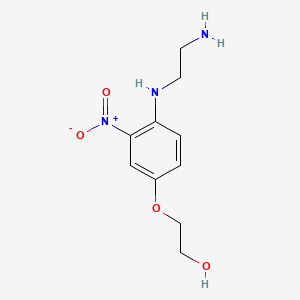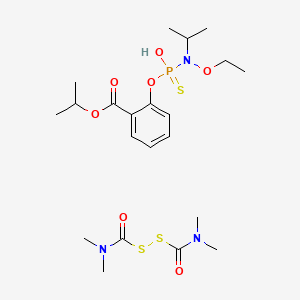
Oftanol T
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oftanol T is a compound used primarily as an insecticide. It is a formulation that combines Isofenphos and Thiuram, which are known for their effectiveness in controlling various pests. Isofenphos is an organophosphate insecticide, while Thiuram is a fungicide and seed treatment agent .
Méthodes De Préparation
The preparation of Oftanol T involves the combination of Isofenphos and Thiuram. Isofenphos is synthesized through a series of chemical reactions involving the phosphorylation of an appropriate precursor. Thiuram is typically prepared by reacting carbon disulfide with secondary amines. The industrial production of this compound involves mixing these two active ingredients in specific proportions to create a formulation suitable for seed treatment .
Analyse Des Réactions Chimiques
Oftanol T undergoes several types of chemical reactions, including:
Oxidation: Isofenphos can be oxidized to form its oxon derivative, which is more toxic to insects.
Hydrolysis: Both Isofenphos and Thiuram can undergo hydrolysis, leading to the formation of various degradation products.
Substitution: Isofenphos can participate in nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.
Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and nucleophiles (for substitution). The major products formed from these reactions are the oxon derivative of Isofenphos and various hydrolysis products .
Applications De Recherche Scientifique
Oftanol T has several scientific research applications:
Agriculture: It is used to control pests in crops such as onions, where it is applied as a seed dressing to protect against onion flies.
Turf Management: It is used in turfgrass management to control soil insects like white grubs and billbug larvae.
Environmental Studies: Research on the environmental impact of this compound helps in understanding its persistence and degradation in soil and water.
Mécanisme D'action
The mechanism of action of Oftanol T involves the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. Isofenphos, one of the active ingredients, binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulse transmission and eventually leading to the death of the insect .
Comparaison Avec Des Composés Similaires
Oftanol T can be compared with other insecticides such as:
Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Diazinon: Also an organophosphate insecticide, but with different applications and toxicity profiles.
Carbofuran: A carbamate insecticide with a similar mode of action but different chemical properties.
This compound is unique due to its combination of Isofenphos and Thiuram, which provides both insecticidal and fungicidal properties, making it effective for seed treatment and pest control in various agricultural settings .
Propriétés
Numéro CAS |
65272-22-2 |
|---|---|
Formule moléculaire |
C21H36N3O7PS3 |
Poids moléculaire |
569.7 g/mol |
Nom IUPAC |
S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate;propan-2-yl 2-[[ethoxy(propan-2-yl)amino]-hydroxyphosphinothioyl]oxybenzoate |
InChI |
InChI=1S/C15H24NO5PS.C6H12N2O2S2/c1-6-19-16(11(2)3)22(18,23)21-14-10-8-7-9-13(14)15(17)20-12(4)5;1-7(2)5(9)11-12-6(10)8(3)4/h7-12H,6H2,1-5H3,(H,18,23);1-4H3 |
Clé InChI |
ZWDGJEMZVPYFCK-UHFFFAOYSA-N |
SMILES canonique |
CCON(C(C)C)P(=S)(O)OC1=CC=CC=C1C(=O)OC(C)C.CN(C)C(=O)SSC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


